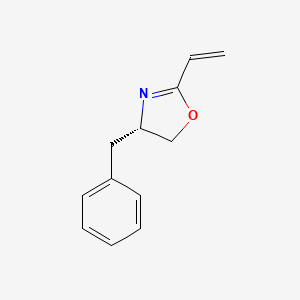
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, which is further connected to a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-bromobenzyl alcohol, is brominated using bromine in the presence of a catalyst.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the iodinated product with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Electrophilic Substitution: Halogenating agents like chlorine or bromine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins or nucleic acids, affecting their structure and function. The ester group can also undergo hydrolysis, releasing the active phenolic compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-((2-chlorobenzyl)oxy)-3-iodophenyl)acetate
- Methyl 2-(4-((2-fluorobenzyl)oxy)-3-iodophenyl)acetate
- Methyl 2-(4-((2-methylbenzyl)oxy)-3-iodophenyl)acetate
Uniqueness
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation makes it a valuable compound for studying halogen bonding and its effects on chemical and biological systems.
Propiedades
Fórmula molecular |
C16H14BrIO3 |
|---|---|
Peso molecular |
461.09 g/mol |
Nombre IUPAC |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-iodophenyl]acetate |
InChI |
InChI=1S/C16H14BrIO3/c1-20-16(19)9-11-6-7-15(14(18)8-11)21-10-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3 |
Clave InChI |
KCNMIVGTRYGSOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


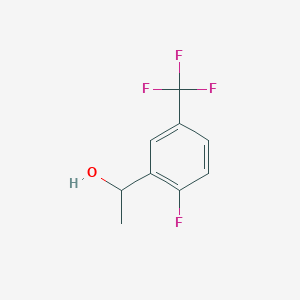


![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
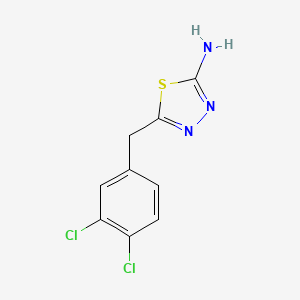

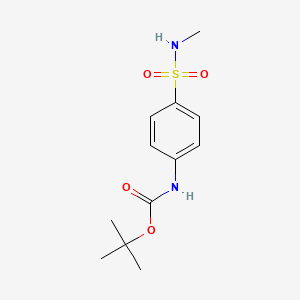
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
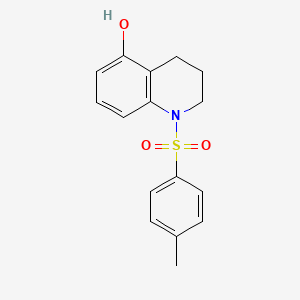
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

